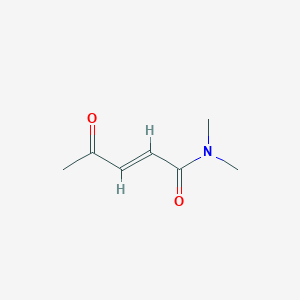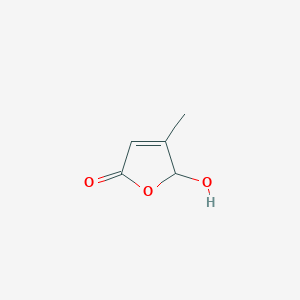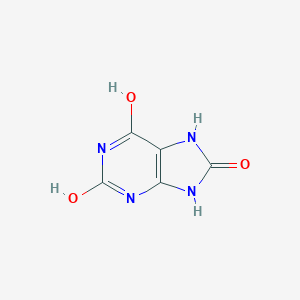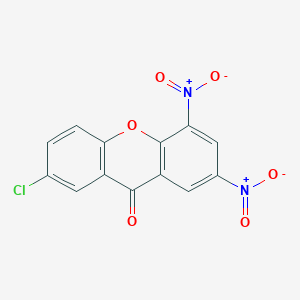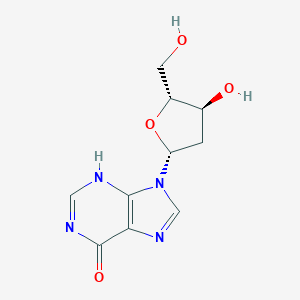
2'-Deoxyinosine
Overview
Description
Deoxyinosine is a nucleoside analog that consists of the purine base hypoxanthine attached to a deoxyribose sugar. It is a derivative of inosine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom. Deoxyinosine is an important intermediate in the metabolism of purine nucleotides and plays a crucial role in various biological processes, including DNA repair and replication .
Mechanism of Action
Target of Action
2’-Deoxyinosine primarily targets the enzyme Adenosine Deaminase (ADA), which is a key enzyme in purine metabolism . ADA is active both inside the cell and on the cell surface, where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
ADA irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis . Besides its enzymatic function, ADA protein mediates cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation .
Biochemical Pathways
The production of 2’-deoxyribonucleosides, including 2’-deoxyinosine, can occur from simple materials like glucose, acetaldehyde, and a nucleobase, through the reverse reactions of 2’-deoxyribonucleoside degradation and the glycolytic pathway . The glycolytic pathway of baker’s yeast yields fructose 1,6-diphosphate from glucose, which is further transformed to 2-deoxyribose 5-phosphate in the presence of acetaldehyde by deoxyriboaldolase-expressing Escherichia coli cells .
Result of Action
The incorporation of 2’-deoxyinosine into certain aptamers, such as AS1411, has been shown to enhance their function . This modification promotes G-quartet formation, inhibits DNA replication, suppresses tumor cell growth, and induces S-phase cell cycle arrest .
Action Environment
The action, efficacy, and stability of 2’-Deoxyinosine can be influenced by various environmental factors. For instance, the activity of ADA, the primary target of 2’-Deoxyinosine, can be altered in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Therefore, the disease state and the overall health of the individual can significantly impact the action of 2’-Deoxyinosine.
Biochemical Analysis
Biochemical Properties
2’-Deoxyinosine is involved in purine metabolism, where it is produced by the irreversible action of adenosine deaminase (ADA), which converts adenosine to inosine or 2’-deoxyadenosine to 2’-Deoxyinosine . It interacts with various enzymes and proteins, including ADA and nucleolin . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
2’-Deoxyinosine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit DNA replication and tumor cell growth, and induce S-phase cell cycle arrest . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxyinosine exerts its effects through various mechanisms. It binds to biomolecules such as nucleolin, affecting their function . It also influences enzyme activity, for example, it can modulate the activity of ADA . Changes in gene expression are also a part of its mechanism of action .
Temporal Effects in Laboratory Settings
Over time, the effects of 2’-Deoxyinosine can change in laboratory settings. Studies have shown an increase in 2’-Deoxyinosine production in the presence of reactive oxygen species (ROS) stress . Information on its stability, degradation, and long-term effects on cellular function is still being researched .
Metabolic Pathways
2’-Deoxyinosine is involved in the purine metabolism pathway . It interacts with enzymes such as ADA and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxyinosine can be synthesized through several methods. One common approach involves the deamination of deoxyadenosine using adenosine deaminase. This enzyme catalyzes the conversion of deoxyadenosine to deoxyinosine by removing the amino group from the adenine base .
Another method involves the chemical synthesis of deoxyinosine from inosine. This process typically includes the selective protection of the hydroxyl groups on the ribose, followed by the reduction of the 2’ hydroxyl group to a hydrogen atom .
Industrial Production Methods
Industrial production of deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress nucleoside phosphorylases. These enzymes facilitate the conversion of inexpensive starting materials, such as thymidine and adenine, into deoxyinosine without the need for complex chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Deoxyinosine undergoes various chemical reactions, including:
Oxidation: Deoxyinosine can be oxidized to form hypoxanthine and other oxidation products.
Reduction: Reduction of deoxyinosine can lead to the formation of inosine.
Substitution: Deoxyinosine can undergo substitution reactions, where the hypoxanthine base is replaced by other nucleobases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents and specific catalysts.
Major Products
The major products formed from these reactions include hypoxanthine, inosine, and various substituted nucleosides .
Scientific Research Applications
Deoxyinosine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Medicine: It has potential therapeutic applications in the treatment of certain cancers and viral infections.
Industry: Deoxyinosine is used in the production of nucleic acid-based diagnostics and therapeutics.
Comparison with Similar Compounds
Similar Compounds
Inosine: Similar to deoxyinosine but contains a hydroxyl group at the 2’ position of the ribose.
Deoxyadenosine: Contains an amino group at the 6-position of the purine base instead of a hydroxyl group.
Guanosine: Contains a different purine base (guanine) and a hydroxyl group at the 2’ position of the ribose.
Uniqueness
Deoxyinosine is unique due to its ability to pair with cytosine in DNA, leading to specific types of mutations. This property makes it a valuable tool in genetic research and biotechnology .
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346428 | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
890-38-0 | |
| Record name | Deoxyinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 250 dec °C, 250 °C | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Deoxyinosine?
A1: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. []
Q2: How does this compound interact with its target molecules?
A2: this compound exhibits ambiguous base-pairing properties. It can form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) with varying affinities. [, ] This property makes it valuable in applications like hybridization probes containing ambiguous bases. []
Q3: What are the downstream effects of this compound incorporation into DNA?
A3: The presence of this compound can impact DNA stability and interactions with proteins. For instance, it has been shown to destabilize DNA duplexes less than this compound itself. [] Moreover, when present within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala), this compound and N1-methylinosine serve as major epitopes for anti-PL-12 myositis autoantibodies. []
Q4: How does the presence of an amino group at position 8 of the hypoxanthine moiety in 8-amino-2'-deoxyinosine (8AI) affect DNA stability?
A4: Interestingly, while an amino group at position 2 stabilizes both DNA duplexes and triplexes, an amino group at position 8 of 8AI stabilizes triplexes but destabilizes duplexes. This unexpected behavior might arise from subtle electronic redistributions within the purine structure upon amino group introduction. []
Q5: What enzymatic reactions involve this compound?
A5: this compound is a substrate for purine nucleoside phosphorylase (PNP). This enzyme catalyzes the reversible phosphorolysis of this compound, producing hypoxanthine and α-D-2-deoxyribofuranose-1-phosphate. [, ] This reaction plays a crucial role in the purine salvage pathway. []
Q6: Can you provide an example of this compound utilization in enzymatic synthesis?
A6: this compound triphosphate (dITP) can be used in enzymatic synthesis of minor-groove base-modified DNA, although only its 2-methyl and 2-vinyl derivatives are good substrates for Therminator DNA polymerase. [] This application highlights the potential for developing modified DNA with specific functionalities.
Q7: How can this compound be utilized in oligonucleotide synthesis?
A7: this compound can be incorporated into oligonucleotides using its corresponding phosphoramidite building block. This approach enables the creation of oligonucleotides containing specific sequences incorporating dI for various applications, such as hybridization probes. [, , , ]
Q8: How does the substitution of 2'-Deoxyguanosine (dG) with this compound (dI) in a DNA template affect the activity of bacteriophage T7 primase?
A8: Template sites containing dI instead of dG support oligonucleotide synthesis by T7 primase, although to a lesser extent than the natural substrate. This observation suggests a potential interaction between the primase and the guanine base in the template. []
Q9: Have computational methods been used to study this compound?
A9: Yes, quantum mechanical calculations and molecular dynamics (MD) simulations have been employed to investigate the effect of amino group substitutions on the stability of DNA duplexes and triplexes containing this compound analogs. [] These studies provide valuable insights into the structural and energetic consequences of dI modifications.
Q10: How do modifications at the C-2 position of this compound affect its properties?
A10: Introducing substituents at the C-2 position of this compound can alter its properties. For example, 2-methyl and 2-vinyl derivatives of this compound triphosphate are better substrates for Therminator DNA polymerase than other 2-substituted dITPs. [] This highlights the importance of the C-2 position for interaction with specific enzymes.
Q11: How does the introduction of this compound and d-/l-isonucleoside (d-/l-isoNA) modifications affect the stability and affinity of the tenascin-C (TN-C) binding aptamer GBI-10?
A11: Systematic modifications of GBI-10 with this compound and d-/l-isoNA led to enhanced affinity for TN-C and improved stability in plasma. These modifications influenced the secondary structure of the aptamer, particularly in sector 3, which plays a crucial role in TN-C binding. []
Q12: What analytical methods are used to study this compound?
A12: Various techniques are employed to characterize and quantify this compound, including high-performance liquid chromatography (HPLC), [, ] mass spectrometry (MS), [, , , ] nuclear magnetic resonance (NMR), [, ] and UV spectroscopy. [, ] These methods provide information about the compound's structure, purity, and concentration in various samples.
Q13: What is the significance of this compound in the context of nitric oxide (NO) exposure and DNA damage?
A13: In studies investigating NO-induced DNA damage, this compound is one of the identified deamination products alongside 2'-deoxyxanthosine and 2'-deoxyuridine. Interestingly, 2'-deoxyoxanosine (dO), another potential product of dG deamination, was not detected. This finding suggests that dO may not be present at significant levels in inflamed tissues exposed to NO. []
Q14: What is the role of this compound in studying the metabolic activation of the tobacco-specific carcinogen N'-Nitrosonornicotine (NNN)?
A14: The adduct 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI), formed through the 5'-hydroxylation pathway of NNN, serves as a marker for DNA damage. Quantifying py-py-dI in various tissues and biological systems helps elucidate the metabolic activation of NNN in different species, including humans. []
Q15: How can this compound be used to study DNA adduct formation by environmental pollutants like butadiene epoxides?
A15: Researchers can synthesize and utilize nucleosides and oligonucleotides containing adducts of butadiene epoxides on this compound to investigate the impact of these environmental pollutants on DNA structure and function. These studies contribute to understanding the genotoxic effects of such compounds. []
Q16: How does this compound contribute to understanding the mechanism of copper(II) interaction with nucleic acids?
A16: Studying the interaction of copper(II) with this compound and its derivatives provides insights into how metal ions interact with nucleic acids. Research indicates that copper primarily binds to the purine base of nucleosides like this compound, particularly at N-7, and this interaction is pH-dependent in aqueous solutions. []
Q17: What is the role of this compound in the context of Severe Combined Immunodeficiency Disease (SCID) caused by adenosine deaminase (ADA) deficiency?
A17: In SCID, the lack of ADA leads to the accumulation of adenosine and 2'-deoxyadenosine, which are not efficiently converted to inosine and this compound, respectively. This metabolic block contributes to the severe immunodeficiency observed in this genetic disorder. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


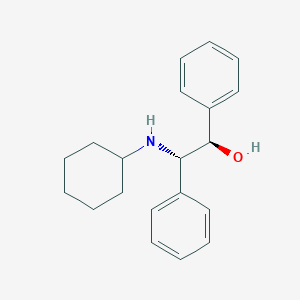

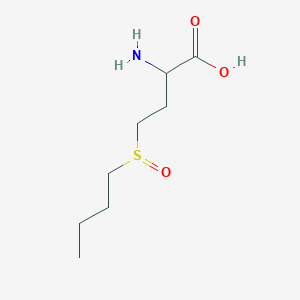


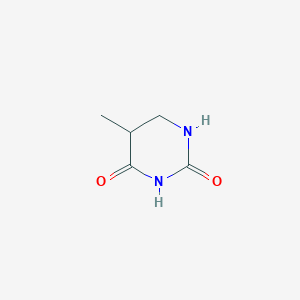
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
